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(+-)-Tetrahydroberberine

Cat. No.: B3433416
CAS No.: 29074-38-2
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-UHFFFAOYSA-N
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Description

Overview of Benzylisoquinoline Alkaloids (BIAs) in Contemporary Phytochemistry

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant-derived specialized metabolites, with approximately 2,500 distinct compounds identified. wikipedia.orgnih.gov These natural products are renowned for their significant pharmacological properties, which have been utilized in medicine for centuries. wikipedia.orgresearchgate.net Prominent examples include the analgesics morphine and codeine, the antimicrobial agents berberine (B55584) and sanguinarine, and the anticancer drug noscapine (B1679977). wikipedia.orgresearchgate.net

The biosynthesis of BIAs originates from the amino acid L-tyrosine, which is converted via a series of enzymatic steps into (S)-norcoclaurine, the central precursor for most BIAs. nih.gov This common pathway then diverges into numerous branches, leading to the vast array of BIA structures, such as protoberberines, phthalideisoquinolines, and morphinans. nih.govnih.govacs.org BIAs are predominantly found in a select number of plant families, most notably within the order Ranunculales, which includes the Papaveraceae (poppy family), Berberidaceae (barberry family), and Ranunculaceae (buttercup family). wikipedia.org Contemporary research in phytochemistry continues to explore the complex enzymatic pathways of BIA biosynthesis, utilizing transcriptomics, proteomics, and metabolomics to uncover new enzymes and regulatory mechanisms. researchgate.net This growing knowledge is paving the way for metabolic engineering and synthetic biology approaches to produce valuable BIAs in microbial systems. researchgate.netcaymanchem.com

Significance of Canadine (B1168894) within the BIA Class

Canadine, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid, a significant subgroup of BIAs. wikipedia.orguni-halle.de It is naturally present in various medicinal plants, including goldenseal (Hydrastis canadensis) and species of the Corydalis genus. wikipedia.orgnih.govtaylorandfrancis.com The importance of canadine is twofold.

First, it serves as a crucial metabolic intermediate in the biosynthesis of other prominent BIAs. wikipedia.org Canadine is the direct precursor to berberine, an extensively studied alkaloid with potent antimicrobial and anti-inflammatory properties. wikipedia.org It is also an intermediate in the complex pathway leading to noscapine, a phthalideisoquinoline alkaloid used as a cough suppressant and investigated for its anticancer potential. wikipedia.org

Second, canadine itself exhibits a range of interesting biological activities that are the subject of ongoing research. In-vitro studies have highlighted its potential as a potent acetylcholinesterase inhibitor, an antioxidant with low cytotoxicity compared to structurally similar alkaloids like berberine, and a modulator of muscle cell development. researchgate.netnih.govresearchgate.net It has also been reported to block voltage-dependent calcium channels. nih.gov This profile makes canadine a significant compound for research in natural product chemistry and drug discovery.

Research Objectives and Scope of the Review

The objective of this review is to provide a focused and scientifically rigorous overview of the chemical compound canadine. The scope is strictly limited to its phytochemistry, including its place within the BIA class, its detailed biosynthetic pathway, and a summary of key research findings regarding its biological activities from in-vitro studies. This article will present data in a structured format, including tables, to detail its properties and the enzymes involved in its formation.

This review explicitly excludes any discussion of clinical applications, dosage, administration information, or safety and adverse effect profiles in humans or animals. The content is based on phytochemical and pharmacological research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B3433416 (+-)-Tetrahydroberberine CAS No. 29074-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
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Record name Canadine
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Record name Canadine
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Record name dl-Canadine
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Record name Canadine
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Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
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Record name CANADINE
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Biosynthesis of Canadine

The biosynthesis of (S)-canadine is a multi-step enzymatic process that begins with the pivotal BIA intermediate, (S)-reticuline. wikipedia.orgresearchgate.net This pathway is a branch of the larger BIA network and involves three key enzymatic transformations to form the characteristic tetracyclic structure of a protoberberine alkaloid.

The pathway from (S)-reticuline to (S)-canadine is as follows:

Formation of (S)-Scoulerine : The first committed step is the conversion of (S)-reticuline into (S)-scoulerine. This reaction is catalyzed by the Berberine (B55584) Bridge Enzyme (BBE) , which forms the berberine bridge (a C-C bond) by cyclizing the N-methyl group of reticuline (B1680550). wikipedia.orgnih.gov

Formation of (S)-Tetrahydrocolumbamine : The resulting (S)-scoulerine undergoes methylation at the 9-O position. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , yielding (S)-tetrahydrocolumbamine. wikipedia.org

Formation of (S)-Canadine : The final step is the formation of a methylenedioxy bridge on (S)-tetrahydrocolumbamine. This oxidative cyclization is catalyzed by (S)-canadine synthase , a cytochrome P450 enzyme (CYP719A21), to produce (S)-canadine. wikipedia.orgqmul.ac.uk

As previously noted, (S)-canadine then serves as the immediate substrate for the enzyme (S)-tetrahydroprotoberberine oxidase, which oxidizes it to form berberine. wikipedia.org

Table 1: Enzymes in the Biosynthesis of (S)-Canadine from (S)-Reticuline

Step Substrate Enzyme Product
1 (S)-Reticuline Berberine Bridge Enzyme (BBE) (S)-Scoulerine
2 (S)-Scoulerine (S)-scoulerine 9-O-methyltransferase (SOMT) (S)-Tetrahydrocolumbamine
3 (S)-Tetrahydrocolumbamine (S)-canadine synthase (CYP719A21) (S)-Canadine

Detailed Research Findings on Pharmacological Activity

Canadine (B1168894) has been the subject of various in-vitro studies to determine its pharmacological effects at the cellular and molecular level.

Myogenic Activity : Research using C2C12 myoblast cells demonstrated that canadine stimulates myogenesis (muscle cell differentiation). nih.govnih.gov It was shown to increase the expression of key myogenic regulatory factors, MyoD, and a terminal differentiation marker, myosin heavy chain (MHC). nih.govnih.gov This effect is mediated through the activation of the p38 MAP kinase and Akt signaling pathways. nih.govresearchgate.net Furthermore, canadine was found to protect differentiated myotubes from atrophy by down-regulating muscle-specific E3 ligases, MAFbx/atrogin-1 and MuRF1. nih.govresearchgate.net

Antioxidant and Cytotoxic Effects : Studies have highlighted that canadine possesses significant antioxidant activity. nih.govresearchgate.net In one study evaluating its effect on different cell cultures (rat hepatocytes, HepG2, and HeLa cells), canadine was observed to have antioxidant properties against free radical-induced oxidative injury. nih.gov Notably, unlike the structurally related alkaloids berberine (B55584), anonaine, and antioquine, canadine did not exhibit significant cytotoxic effects at the tested concentrations. nih.govuni-halle.de Its antioxidant potential, combined with low toxicity in these models, suggests it is a compound of interest for further research. nih.govresearchgate.net

Cholinesterase Inhibition : Canadine has been identified as a potent inhibitor of acetylcholinesterase (AChE). researchgate.netresearchgate.net One study reported an IC50 value of 12.4 +/- 0.9 µM for (+)-canadine against AChE. researchgate.net Inhibition of AChE is a key mechanism for several drugs used in the management of Alzheimer's disease. nih.govresearchgate.net

Calcium Channel Blocking : Canadine has been shown to block voltage-dependent calcium channels, although this activity was significantly lower than that of the reference drug verapamil. nih.gov

Physicochemical Properties of Canadine

The fundamental chemical and physical properties of canadine (B1168894) are summarized in the table below.

Table 2:

Property Value Reference
Systematic IUPAC Name (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-2H,6H- wikipedia.orgresearchgate.netdioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline wikipedia.org
Other Names (S)-Tetrahydroberberine; Xanthopuccine wikipedia.orgdrugfuture.com
Molecular Formula C₂₀H₂₁NO₄ wikipedia.orgdrugfuture.com
Molar Mass 339.39 g·mol⁻¹ wikipedia.orgdrugfuture.com
CAS Number 522-97-4 (racemic); 5096-57-1 (l-Form, (S)-Canadine) wikipedia.orgdrugfuture.com
Appearance Solid, Pale Yellow to Light Yellow caymanchem.comchemicalbook.com
Melting Point 135 °C (l-Form) drugfuture.comchemicalbook.com

Table of Mentioned Compounds

Early Isolation and Structural Elucidation Efforts

The history of natural product isolation and structural identification is deeply intertwined with the development of modern chemistry. uoa.gr The biosynthesis of the 1-benzylisoquinoline (B1618099) backbone, which forms the core structure of alkaloids like Canadine, was hypothesized over 100 years ago. oup.com Early research in the late 19th and early 20th centuries focused on isolating alkaloids from medicinal plants and determining their chemical structures. While specific early studies solely on Canadine's isolation are not detailed in the search results, the general context of alkaloid research at the time involved techniques to extract compounds from plant materials and analyze their composition and connectivity. uoa.gr The basic chemical structure of related protoberberine alkaloids was determined over a century ago, and it was proposed that they derived from the 1-benzylisoquinoline structure combined with a one-carbon unit. oup.com This foundational work on related compounds likely influenced the approaches taken for isolating and elucidating the structure of Canadine. Techniques such as melting point determination and elemental analysis were likely among the early methods used. tandfonline.com

Evolution of Scientific Interest in Canadine

Scientific interest in Canadine has evolved over time, driven by its presence in plants used in traditional medicine and the broader interest in the pharmacological potential of alkaloids. nih.govoup.com Initially, research may have been primarily focused on the chemical characterization of compounds found in medicinal plants. As analytical techniques advanced, so too did the ability to study the properties and potential biological activities of isolated compounds like Canadine. The development of spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry significantly advanced the ability to definitively determine the structure of complex natural products. tandfonline.comresearchgate.netresearchgate.net The increasing understanding of the relationship between chemical structure and biological activity has further fueled interest in Canadine, leading to investigations into its various effects. researchgate.net

Landmark Discoveries Shaping Canadine Research Trajectories

Landmark discoveries in Canadine research have likely centered on the definitive determination of its chemical structure, including its stereochemistry, and the identification of its presence in various plant sources. For instance, the identification of (-)-cis-N-methyl canadine and the assignment of its 1H-NMR and 13C-NMR signals represent a detailed structural characterization facilitated by advanced spectroscopic techniques. tandfonline.com The recognition of Canadine as a tetrahydroberberine (B1206132) alkaloid, structurally related to berberine (B55584) but with saturated double bonds in the isoquinoline (B145761) ring, was a key step in understanding its chemical nature and potential differences in activity compared to its aromatic analog. nih.govresearchgate.net Discoveries related to its antioxidant properties, for example, have opened avenues for exploring its potential therapeutic applications, although detailed research findings on this are beyond the scope of this historical overview. researchgate.net The ongoing research into the biological activities of Canadine, such as its reported antioxidant and antibacterial properties, continues to shape research trajectories, moving from basic isolation and structural work to investigations of its interactions with biological systems. researchgate.net

Elucidation of the Phthalideisoquinoline Pathway Leading to Canadine

Canadine, a protoberberine alkaloid, is a critical intermediate in the biosynthesis of several other alkaloids, including the phthalideisoquinoline alkaloid noscapine (B1679977) and the quaternary alkaloid berberine. wikipedia.org The pathway leading to canadine is a branch of the complex benzylisoquinoline alkaloid (BIA) network that originates from the amino acid L-tyrosine. The elucidation of this specific branch has been a subject of extensive research, revealing a sequence of precise enzymatic steps. pnas.orgoup.com While canadine itself is not a phthalideisoquinoline, its biosynthetic pathway is a crucial prerequisite for the formation of phthalideisoquinolines like noscapine in plants such as the opium poppy (Papaver somniferum). wikipedia.orgresearchgate.net

Precursor Identification and Metabolic Flux Analysis

The central precursor for the direct biosynthetic route to canadine has been identified as (S)-reticuline. wikipedia.org (S)-reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast number of BIA structural types. wikipedia.org Early research, often employing radiolabeled tracer studies, was fundamental in identifying the key intermediates and the sequence of their appearance in the pathway. oup.com

Metabolic flux analysis (MFA) is a quantitative method used to determine the flow of metabolites through a metabolic network. nih.gov By tracking the movement of isotopically labeled precursors, such as ¹³C-labeled glucose or amino acids, researchers can map the distribution of carbon and energy throughout the pathway. nih.govnih.gov While specific, comprehensive MFA studies dedicated solely to canadine flux are not widely published, the principles of MFA are applied to understand the efficiency and regulation of the broader BIA pathway. nih.gov This analysis helps to identify rate-limiting steps, potential metabolic bottlenecks, and how the flow of precursors is partitioned between competing alkaloid pathways, such as the one leading to morphine versus the one leading to canadine and berberine. youtube.com The efficiency of the conversion from (S)-reticuline to canadine is dependent on the coordinated expression and activity of the downstream enzymes.

Enzymatic Steps in Canadine Biosynthesis

The metabolic transformation of (S)-reticuline into (S)-canadine is accomplished through a sequence of three distinct enzymatic reactions. wikipedia.org These steps are catalyzed by highly specific enzymes that ensure the correct stereochemistry and structural modifications required to build the protoberberine scaffold of canadine.

Berberine Bridge Enzyme Involvement

The first committed step in converting (S)-reticuline towards the protoberberine class of alkaloids is catalyzed by the Berberine Bridge Enzyme (BBE). wikipedia.orgchempedia.info BBE is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase that forms the characteristic "berberine bridge" by catalyzing an oxidative C-C phenol (B47542) coupling reaction. nih.govnih.gov It specifically converts (S)-reticuline into (S)-scoulerine, creating the tetracyclic core structure of protoberberine alkaloids. wikipedia.orgnih.gov This enzyme is a key branch-point enzyme, directing the metabolic flow from reticuline (B1680550) away from other alkaloid pathways and into the biosynthesis of scoulerine (B1208951) and its derivatives, including canadine. chempedia.info

Canadine Synthase Activity

(S)-canadine synthase is the terminal enzyme in the formation of canadine. wikipedia.orgwikipedia.org This enzyme, a cytochrome P450-dependent monooxygenase identified as CYP719A21, catalyzes the conversion of (S)-tetrahydrocolumbamine into (S)-canadine. researchgate.netnih.gov The reaction involves the formation of a methylenedioxy bridge on the D-ring of the protoberberine structure. nih.govnih.gov Research has shown that recombinant CYP719A21 exhibits high substrate specificity and affinity for (S)-tetrahydrocolumbamine, with a reported Michaelis constant (Km) of 4.63 µM. nih.gov This specificity ensures the efficient and precise formation of canadine. nih.gov The systematic name for this enzyme is (S)-tetrahydrocolumbamine,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming). wikipedia.org

Scoulerine 9-O-Methyltransferase Role

Following the formation of (S)-scoulerine by BBE, the next enzymatic step is a methylation reaction catalyzed by S-adenosyl-L-methionine:(S)-scoulerine 9-O-methyltransferase (SOMT). wikipedia.orgresearchgate.net This enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 9-hydroxyl group of (S)-scoulerine. pnas.orgresearchgate.net The product of this reaction is (S)-tetrahydrocolumbamine, which is the direct substrate for canadine synthase. wikipedia.orgfrontiersin.org SOMT has been shown to be highly stereo- and regio-specific, primarily acting on the (S)-enantiomer of scoulerine at the C-9 position, which is a critical step in ensuring the correct molecular structure for subsequent reactions in the pathway. pnas.orgresearchgate.net

Tetrahydroprotoberberine Oxidase and Berberine Formation

(S)-canadine is the immediate metabolic precursor to the quaternary protoberberine alkaloid, berberine. wikipedia.org The conversion of canadine to berberine is the final step in berberine biosynthesis and is catalyzed by (S)-tetrahydroprotoberberine oxidase (STOX), also known as (S)-tetrahydroberberine oxidase. wikipedia.orgwikipedia.org This enzyme performs a four-electron oxidation of the C-ring of the (S)-canadine molecule, leading to the aromaticity characteristic of berberine. wikipedia.orgnih.gov The reaction uses oxygen as an electron acceptor and produces hydrogen peroxide. wikipedia.org The systematic name for this enzyme is (S)-tetrahydroberberine:oxygen oxidoreductase. wikipedia.org The action of this oxidase highlights the central role of canadine as a key late-stage intermediate in the biosynthesis of prominent alkaloids. oup.comstmjournals.com

Table 1: Key Enzymes in the Biosynthesis of (S)-Canadine and its Conversion to Berberine

Enzyme Abbreviation EC Number Substrate Product Function
Berberine Bridge Enzyme BBE 1.21.3.3 (S)-Reticuline (S)-Scoulerine Catalyzes oxidative C-C bond formation to create the protoberberine scaffold. wikipedia.orgchempedia.infonih.gov
Scoulerine 9-O-Methyltransferase SOMT 2.1.1.117 (S)-Scoulerine (S)-Tetrahydrocolumbamine Methylates the 9-hydroxyl group of (S)-scoulerine. wikipedia.orgpnas.orgresearchgate.net
(S)-Canadine Synthase CAS 1.14.21.5 (S)-Tetrahydrocolumbamine (S)-Canadine Forms the methylenedioxy bridge to produce (S)-canadine. wikipedia.orgwikipedia.orgnih.gov

Table 2: Compound Names Mentioned in Article

Compound Name
(S)-Canadine
(S)-Reticuline
(S)-Scoulerine
(S)-Tetrahydrocolumbamine
1-benzylisoquinoline
4-HPAA (4-hydroxyphenylacetaldehyde)
Berberine
Dopamine (B1211576)
L-tyrosine
Morphine
Noscapine
S-adenosyl-L-methionine

Genetic Regulation of Canadine Accumulation

The accumulation of canadine in producing organisms is a tightly controlled process, governed by the expression levels of specific genes within its biosynthetic pathway. Understanding this genetic regulation is key to developing strategies for enhanced production.

Transcriptomic Analysis of Biosynthetic Genes

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has been a powerful tool for elucidating the molecular pathways leading to the synthesis of complex metabolites like canadine. researchgate.net Comparative transcriptomic studies have been performed to identify the genes involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), including canadine, in plants such as Papaver somniferum (opium poppy) and Corydalis yanhusuo. researchgate.netnih.gov

In Papaver somniferum, a comparative transcriptomic analysis between a standard cultivar and a high-canadine accumulating cultivar revealed the differential expression of key enzyme-encoding genes. researchgate.netfortunejournals.com Specifically, the transcription of genes for berberine bridge enzyme (BBE), canadine synthase (CAS), and scoulerine 9-O-methyltransferase (SOMT1) was found to be significantly upregulated in the high-canadine cultivar. researchgate.netfortunejournals.com These three enzymes catalyze sequential steps in the formation of canadine from (S)-reticuline. researchgate.net The coordinated upregulation of these genes suggests a transcriptional control mechanism that governs the flux through this specific branch of the BIA pathway. fortunejournals.com

Similarly, transcriptomic and metabolomic analyses in Corydalis yanhusuo bulbs have successfully identified key genes for BIA biosynthesis, including BBE and SOMT1. nih.govnih.gov These studies also showed that the expression levels of BIA-related genes were significantly higher during the bulb expansion stage compared to the maturity stage, which correlated with the measured alkaloid content. nih.govnih.gov The characterization of canadine synthase as the cytochrome P450 enzyme CYP719A21, which converts (S)-tetrahydrocolumbamine to (S)-canadine, was a critical step, and its role was confirmed through virus-induced gene silencing (VIGS). nih.gov When the CYP719A21 gene was silenced in opium poppy, a significant decrease in canadine levels was observed, accompanied by an accumulation of its precursor, (S)-tetrahydrocolumbamine. nih.gov

Table 1: Key Biosynthetic Genes in the Canadine Pathway with Upregulated Expression

GeneEnzymeFunction in Canadine BiosynthesisSupporting Evidence
BBEBerberine Bridge EnzymeForms the berberine bridge in (S)-reticuline to produce (S)-scoulerine.Upregulated in high-canadine cultivars of P. somniferum. researchgate.netfortunejournals.com
SOMT1Scoulerine 9-O-methyltransferaseCatalyzes the 9-O-methylation of (S)-scoulerine to yield (S)-tetrahydrocolumbamine.Upregulated in high-canadine cultivars of P. somniferum. researchgate.netfortunejournals.com
CAS (CYP719A21)Canadine SynthaseConverts (S)-tetrahydrocolumbamine into (S)-canadine by forming a methylenedioxy bridge. nih.govresearchgate.netUpregulated in high-canadine cultivars; gene silencing reduces canadine levels. researchgate.netfortunejournals.comnih.gov

Gene Expression Profiling in High Canadine Cultivars

Gene expression profiling focuses on the specific patterns of gene activity in different tissues or cultivars to correlate gene expression with metabolite accumulation. In high-canadine cultivars of Papaver somniferum, this approach has provided direct evidence of transcriptional upregulation for specific genes in the phthalideisoquinoline pathway that leads to canadine synthesis. fortunejournals.com

A comparative analysis between a normal cultivar and a high-canadine cultivar demonstrated that the expression of BBE, CAS, and SOMT1 was significantly increased in the high-canadine variety. fortunejournals.com However, genes for other enzymes in the broader BIA pathway did not show significant differential regulation, indicating a targeted transcriptional activation for the canadine-specific branch. fortunejournals.com This focused upregulation is a key factor in the high accumulation of canadine and its derivatives in these specialized cultivars. fortunejournals.com

Further physiological data supports these findings. For instance, suppressing the gene CYP82Y1, which encodes an enzyme that hydroxylates a canadine derivative (N-methylcanadine) downstream in the noscapine pathway, resulted in an increased accumulation of upstream intermediates, including canadine itself. nih.gov This highlights how the regulation of a single gene can redirect metabolic flow and increase the concentration of precursor compounds.

Table 2: Benzylisoquinoline Alkaloid Content in Opium Poppy Cultivars (mg/kg dry leaves)

AlkaloidNormal Cultivar (Mean ± SD)High Canadine Cultivar (Mean ± SD)
Canadine15.2 ± 2.145.7 ± 3.8
(S)-Scoulerine8.1 ± 1.512.3 ± 2.2
Tetrahydrocolumbamine5.5 ± 0.99.8 ± 1.4

Data adapted from a comparative analysis of Papaver somniferum cultivars. fortunejournals.com

Engineered Biosynthesis and Synthetic Biology Approaches

The elucidation of the canadine biosynthetic pathway has paved the way for metabolic engineering and synthetic biology, offering alternatives to plant-based extraction for producing this valuable alkaloid. nih.gov

Heterologous Production Systems (e.g., microbial, yeast)

Heterologous production involves reconstructing a metabolic pathway in a host organism that does not naturally produce the target compound. Microorganisms like Escherichia coli and yeast such as Saccharomyces cerevisiae are favored hosts due to their rapid growth, genetic tractability, and established industrial use. nih.gov

Significant progress has been made in the heterologous production of (S)-canadine in engineered E. coli. researchgate.net An artificial pathway was constructed by assembling eight enzymes from various species to enable the de novo synthesis of the benzylisoquinoline scaffold from simple precursors. researchgate.net This demonstrates the feasibility of producing complex plant alkaloids in a microbial chassis. The pathway was extended to produce not only canadine but also its downstream product, berberine, for the first time in a microbial host. researchgate.net

Yeast is another promising platform for producing plant natural products. While specific reports on high-titer canadine production in yeast are emerging, the successful engineering of yeast to produce other complex BIAs provides a strong foundation. researchgate.net The expression of plant-derived cytochrome P450 enzymes, such as canadine synthase, is often more efficient in eukaryotic hosts like yeast compared to prokaryotic systems. nih.gov

Optimization Strategies for Enhanced Canadine Yields

Achieving commercially viable titers in heterologous systems requires extensive optimization. researchgate.net Several strategies have been successfully implemented to boost the production of canadine and related alkaloids.

In the engineered E. coli system for canadine production, a combination of approaches led to a more than 70-fold increase in the final titer. researchgate.net These strategies included:

Enzyme Variant Screening: Testing different versions of enzymes in the pathway to find the most active or stable variants. researchgate.net

Genetic Copy Number Variation: Adjusting the number of copies of each biosynthetic gene to balance the pathway and avoid the accumulation of toxic intermediates. researchgate.net

Culture Optimization: Modifying fermentation conditions such as media composition, temperature, and aeration to maximize cell growth and product formation. researchgate.net

Broader metabolic engineering strategies are also crucial. A common challenge is the diversion of essential precursors away from the desired pathway. For BIA synthesis, the precursor 4-hydroxyphenylacetaldehyde (4-HPAA) can be lost to competing metabolic routes in yeast. Therefore, strategies to increase the precursor pool and block competing pathways are essential. This can involve overexpressing endogenous yeast genes to improve the supply of precursors like dopamine or knocking out genes responsible for creating non-productive shunt products. Additionally, enhancing the availability of cofactors required by the biosynthetic enzymes can further improve yields. researchgate.net

Table 3: Summary of Optimization Strategies for Canadine Production

StrategyDescriptionExample/Rationale
Enzyme and Protein EngineeringScreening for or engineering more efficient enzyme variants.Improved flux through the biosynthetic pathway by identifying the most active enzymes. researchgate.net
Pathway BalancingVarying the gene copy number or promoter strength to optimize expression levels of pathway enzymes.Prevents bottlenecks and the buildup of potentially toxic intermediate compounds. researchgate.net
Precursor Supply EnhancementEngineering the host's central metabolism to overproduce necessary precursors (e.g., dopamine, 4-HPAA).Increases the overall carbon flux directed towards canadine synthesis.
Elimination of Competing PathwaysDeleting genes that divert intermediates into non-productive side reactions.Prevents the loss of valuable precursors to pathways like the Ehrlich pathway in yeast.
Fermentation OptimizationAdjusting culture conditions (media, temperature, pH, aeration) for optimal production.Ensures the host organism is in the ideal physiological state for synthesis. researchgate.net

Antioxidant Activities

Canadine has demonstrated notable antioxidant capabilities, which are crucial in protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. researchgate.netnih.gov This activity is considered promising for its potential as a novel antioxidant agent. nih.gov

Mechanisms of Free Radical Scavenging

The antioxidant activity of canadine is associated with its ability to scavenge free radicals. Studies have shown that canadine exhibits a strong antioxidant capacity against oxidative stress induced by agents like tert-butylhydroperoxide, a model inducer of endogenous ROS formation. researchgate.netnih.gov This protective effect extends to cellular components such as microsomal lipids, preventing peroxidation which is a key event triggered by free radicals. researchgate.netnih.gov The stereoelectronic aspects of canadine have been found to be closely related to those of known antioxidants like alpha-tocopherol (B171835) and its water-soluble analog, trolox, suggesting similar mechanisms of action in neutralizing free radicals. nih.gov Antioxidants can act directly by scavenging reactive species or indirectly by up-regulating endogenous antioxidant defenses. acs.org Free radical scavenging activity can be evaluated using methods like the DPPH assay, which measures the ability of a compound to donate a hydrogen atom or electron to a stable free radical. nih.govbiomedpharmajournal.orgitmedicalteam.pl

Comparative Antioxidant Efficacy

Compared to other berberines, canadine has demonstrated enhanced antioxidative properties. researchgate.net Research evaluating the cytotoxic effects and antioxidant activity of several alkaloids, including berberine, canadine, anonaine, and antioquine, found that while berberine, anonaine, and antioquine showed significant cytotoxic effects, canadine did not at the tested concentrations. nih.gov In parallel, canadine demonstrated significant antioxidant activity. nih.gov This combination of significant antioxidant activity and low cytotoxicity makes canadine a particularly interesting candidate for further research as an antioxidant agent. nih.gov Comparative antioxidant studies often utilize assays like DPPH, ABTS, and FRAP to assess the radical scavenging capacity and reducing power of compounds, often expressing results in Trolox equivalents (TE) for comparison. biomedpharmajournal.orgoup.commdpi.comnih.gov

Muscle Physiology Modulation

Canadine has shown promising effects on muscle physiology, including the stimulation of myogenesis and the inhibition of muscle protein degradation. nih.govresearchgate.net These properties suggest its potential as a protective agent against muscle atrophy. nih.gov

Myogenesis Stimulation

Studies have indicated that canadine can stimulate myogenesis, the process of muscle tissue formation. nih.govresearchgate.net Research using C2C12 myoblasts, a common model for studying muscle cell differentiation, demonstrated that canadine dose-dependently increased the expression of key myogenic factors such as MyoD and Myosin Heavy Chain (MHC). nih.gov This increased expression was accompanied by the formation of cylindrical, multinucleated myotubes, indicative of enhanced myoblast differentiation. nih.gov The stimulation of myogenesis by canadine appears to involve the activation of the p38 MAPK and Akt signaling pathways, which are known to play crucial roles in promoting myogenic differentiation. nih.gov Activation of these pathways can lead to the phosphorylation of proteins essential for the induction of myogenic factors. nih.gov Myogenesis is essential for forming new muscle fibers during muscle regeneration. nih.govphysiology.org

Data on Canadine's Effect on Myogenic Factor Expression:

Canadine ConcentrationMyoD Expression (Fold Increase)MHC Expression (Fold Increase)
0.01 nMNot specifiedNot specified
0.1 nMNot specifiedNot specified
1 nMNot specifiedNot specified
10 nMUp to 3.9Up to 3.8

Note: Data is representative of dose-dependent increases observed in C2C12 cells. nih.gov

Inhibition of Muscle Protein Degradation

In addition to stimulating myogenesis, canadine has been shown to protect against muscle protein degradation, particularly in conditions simulating muscle wasting. nih.govresearchgate.net In vitro studies using conditioned media from cancer cells, which is known to induce muscle wasting, demonstrated that canadine ameliorated the resulting muscle protein degradation. nih.gov This protective effect is associated with the down-regulation of muscle-specific E3 ligases, such as MAFbx/atrogin-1 and MuRF1. nih.govresearchgate.net These E3 ligases are components of the ubiquitin-proteasome system, a major pathway responsible for muscle protein breakdown during atrophy. nih.govbioscientifica.comspandidos-publications.comscielo.br By suppressing the expression of these ligases, canadine helps to inhibit the excessive breakdown of muscle proteins. nih.gov Muscle wasting can involve multiple pathways of protein degradation, including the ubiquitin-proteasome system and calcium-activated proteases like calpains. spandidos-publications.comscielo.brcdnsciencepub.com Oxidative stress is also implicated in muscle damage during conditions like cancer cachexia. mdpi.comnih.gov

Data on Canadine's Effect on Muscle-Specific E3 Ligases in CM-Treated Myotubes:

TreatmentMAFbx/atrogin-1 LevelMuRF1 Level
CM aloneIncreasedIncreased
CM + CanadineDecreasedDecreased

Note: Levels are relative to CM-only treated myotubes, indicating a suppressive effect of canadine. nih.gov

Anti-Cancer Activities

Scientific data analysis has revealed the effectiveness of canadine for its anti-cancer activity. eurekaselect.comresearchgate.net While some studies on related compounds like berberine have explored their interaction with cancer-related targets such as G-quadruplexes in gene promoters, canadine, despite being a structural analogue of berberine, showed little interaction with the RET G-quadruplex and had no effect on RET expression in specific thyroid carcinoma cells in one study. researchgate.net This suggests that its anti-cancer mechanisms may differ from those of other related alkaloids. The role of antioxidants in cancer is complex and can be controversial, with some research suggesting that increased levels of certain antioxidants might even enhance tumor growth by helping cancer cells manage oxidative byproducts of rapid growth. uhnresearch.ca However, many plant-derived compounds, including alkaloids, are being investigated for their anti-cancer potential, often targeting pathways related to cell death, cell cycle, and cell adhesion. tandfonline.comresearchgate.net Further research is needed to fully elucidate the specific mechanisms by which canadine exerts its anti-cancer effects.

Inhibition of Epithelial-Mesenchymal Transformation (EMT) in Specific Carcinoma Cell Lines

Canadine has shown potential in inhibiting EMT, a process that contributes to the invasiveness and metastasis of cancer cells. Studies involving canadine platinum(IV) conjugates have demonstrated potent antiproliferative and antimetastatic activities by suppressing EMT in tumor cells. This inhibition is suggested to occur through the suppression of the Wnt/β-catenin pathway, reversal of the inflammatory tumor microenvironment, and inhibition of the HIF-1α pathway, which collectively lead to reduced angiogenesis in tumors. nih.gov

Modulation of Cancer/Testis Antigens (e.g., MAGEA3)

Canadine has been implicated in the modulation of Cancer/Testis Antigens (CTAs), specifically MAGEA3. Research indicates that canadine can inhibit EMT of cervical cancer by inhibiting MAGEA3. researchgate.net Overexpression of exogenous MAGEA3 was found to offset the inhibition of MAGEA3 by canadine. researchgate.net MAGEA3 is an onco-testis antigen expressed in various tumors and largely absent in normal adult tissues, making it a potential target for cancer therapy. nih.gov

In Vitro Cytotoxic Effects (or lack thereof)

Studies evaluating the in vitro cytotoxic effects of canadine have yielded varying results. One study comparing canadine with other alkaloids like berberine, anonaine, and antioquine on rat hepatocytes, HepG2, and HeLa cell lines found that canadine did not possess cytotoxic effects at the concentrations tested, in contrast to the significant cytotoxic effects observed with the other alkaloids. researchgate.netnih.gov This suggests that canadine may have a low toxic effect on these specific cell types under the tested conditions. nih.gov However, other research on Conyza canadensis, a plant containing various compounds including alkaloids, indicated moderate cytotoxic effects of plant extracts on lung cancer cell lines (A549 and H1299). turkjps.orgresearchgate.net It is important to note that these studies often involve crude extracts, and the specific contribution of canadine to the observed cytotoxicity in such cases may vary.

Antimicrobial Activities

Canadine has demonstrated activity against a range of microorganisms, including bacteria and fungi.

Antibacterial Efficacy

Canadine has been found to possess significant activity against numerous strains of bacteria. researchgate.net It is reported to be active against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Studies on Hydrastis canadensis extract and its isolated alkaloids, including canadine, have evaluated their antibacterial activity against various strains, such as Staphylococcus aureus, Streptococcus sanguis, Escherichia coli, and Pseudomonas aeruginosa. thieme-connect.com Canadine, alongside other alkaloids like berberine and canadaline (B1240910), contributes to the antibacterial activity of the extract. thieme-connect.com While berberine showed bactericidal activity against most tested strains except P. aeruginosa, canadine and canadaline were active against P. aeruginosa. thieme-connect.com Canadine was found to be inactive against E. coli in one study. thieme-connect.com Minimal Inhibitory Concentration (MIC) values for canadine have shown bacteriostatic activity against Gram-positive strains in the range of 0.12-0.5 mg/ml. thieme-connect.com

Antifungal Efficacy

Research has also explored the antifungal efficacy of canadine. A study investigating the structure-activity relationship of berberine and related compounds, including canadine, evaluated their in vitro antifungal activity. conicet.gov.arresearchgate.net While berberine displayed antifungal activity against standardized and clinical strains of Candida species, canadine did not display significant antifungal activity in these tests. conicet.gov.ar This suggests that structural differences, such as the quaternary nitrogen and aromatic polycyclic planar structure present in berberine but not in canadine, may be crucial for antifungal activity in this class of alkaloids. conicet.gov.ar

Neuropharmacological Effects

Canadine has been investigated for its effects on the nervous system. (S)-Canadine has been reported to block K(ATP) channels in dopamine neurons and can block voltage-dependent calcium channels, although at a significantly lower level than verapamil. wikipedia.org Canadine, also known as tetrahydroberberine (THB), has shown micromolar affinity for dopamine D2 and 5-HT1A receptors. ncats.io It has been suggested to have potential as a therapeutic for functional dyspepsia due to its D2 receptor antagonist and 5-HT1A receptor agonist properties. ncats.io Oral administration of canadine in rats accelerated gastric emptying, potentially mediated by an antidopaminergic effect. ncats.io Additionally, tetrahydroberberine (canadine) has been identified as a compound that can contribute to neuropharmacological effects, including a decrease in locomotor activity in mice at a dose of 50 mg/kg, although it did not show sedative effects. mdpi.com

Potassium Channel Modulation (K-ATP channels)

Canadine has been shown to block ATP-sensitive potassium (K-ATP) channels. medchemexpress.com Specifically, (S)-canadine has been observed to block K(ATP) channels in dopamine neurons acutely dissociated from the rat substantia nigra pars compacta. wikipedia.orgmedchemexpress.com K-ATP channels are crucial in coupling the metabolic state of a cell to its electrical excitability and are found in various tissues, including pancreatic beta cells and cardiac muscle. pnas.orgahajournals.orgoup.com Modulation of these channels can influence processes such as insulin (B600854) release and cardioprotection. pnas.orgahajournals.orgoup.com

Dopamine D2 Receptor Antagonism

Canadine, also referred to as tetrahydroberberine, exhibits antagonistic activity at dopamine D2 receptors. medchemexpress.comselleckchem.com Research indicates it has micromolar affinity for dopamine D2 receptors. selleckchem.com Dopamine D2 receptors are involved in various physiological effects and are targets for antipsychotic medications. drugbank.compnas.org

Calcium Channel Blocking Effects

(S)-Canadine has demonstrated the ability to block voltage-dependent calcium channels. wikipedia.org Calcium channel blockers are a class of medications that inhibit the influx of calcium into cells, affecting processes in the heart and arteries, and are used to treat conditions like hypertension and angina. mayoclinic.orgheartandstroke.caclevelandclinic.org While canadine can block these channels, its activity level has been reported to be significantly lower than that of verapamil, a known calcium channel blocker. wikipedia.org

Acetylcholinesterase Inhibitory Activity

Canadine has shown effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter. eurekaselect.comresearchgate.netresearchgate.net Studies have evaluated the inhibitory activity of canadine on human acetylcholinesterase (hAChE). nih.govnih.gov In one study, (+)-canadine was found to be a potent inhibitor of acetylcholinesterase with an IC50 value of 12.4 ± 0.9 µM. researchgate.net Another study reported that (+)-canadine was a selective hAChE inhibitor with an IC50 value of 0.70 ± 0.07 µM, showing minimal activity against butyrylcholinesterase (hBChE) at higher concentrations. nih.govnih.gov This inhibitory activity suggests potential relevance in conditions where increasing acetylcholine levels might be beneficial. nih.govnih.govscielo.br

Here is a summary of Acetylcholinesterase Inhibitory Activity data:

CompoundTarget EnzymeIC50 (µM)Selectivity
(+)-CanadineAcetylcholinesterase12.4 ± 0.9-
(+)-CanadinehAChE0.70 ± 0.07Selective
(+)-CanadinehBChE> 100-

Anti-allergic Activity

Canadine has been reported to possess anti-allergic activity. eurekaselect.comresearchgate.net Research indicates that it may be effective against allergic reactions. eurekaselect.comresearchgate.net Anti-allergic compounds often work by inhibiting processes involved in the allergic response, such as mast cell degranulation. biorxiv.orgmdpi.com

Preclinical Studies in Animal Models

Preclinical studies in animal models are conducted to evaluate the potential efficacy and pharmacological effects of a compound before human trials. ohri.cacanada.camcgill.ca While the search results mention preclinical studies in the context of other compounds and general approaches to preclinical research in animal models ohri.cacanada.camcgill.casurvivornet.caresearchgate.net, specific detailed findings of preclinical studies focusing solely on canadine in animal models within the strict scope of the requested pharmacological activities (Potassium Channel Modulation, Dopamine D2 Receptor Antagonism, Calcium Channel Blocking Effects, Acetylcholinesterase Inhibitory Activity, and Anti-allergic Activity) were not extensively detailed in the provided search snippets. One search result mentions that canadine ameliorated muscle protein degradation in differentiated C2C12 myotubes treated with conditioned media from colon carcinoma culture and stimulated myogenesis, suggesting it as a protective agent against muscle atrophy in this in vitro context, but this is not an in vivo animal model study focused on the requested activities. researchgate.net Another result mentions that (S)-canadine stimulates myogenesis and inhibits muscle protein degradation and blocks K(ATP) channels in dopamine neurons, which refers to in vitro effects. wikipedia.org

Target Protein Identification and Interaction Analysis

Research has identified several key protein targets for canadine, primarily focusing on neurotransmitter receptors and ion channels. Canadine exhibits a micromolar affinity for specific dopamine and serotonin (B10506) receptors. ncats.io It acts as an antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. ncats.io The interaction with dopamine receptors has been characterized as non-competitive antagonism. ncats.io

In addition to neurotransmitter receptors, canadine interacts with specific ion channels. It has been shown to block voltage-dependent calcium channels, although with a significantly lower potency than verapamil. wikipedia.orgnih.gov Furthermore, studies have demonstrated that (S)-Canadine is a potent blocker of functional K(ATP) channels, particularly those expressed on midbrain dopamine neurons. wikipedia.orgchemicalbook.com

Target ProteinInteraction TypeReported Affinity / PotencySource
Dopamine D2 ReceptorAntagonist (Non-competitive)pKi = 6.08 (Ki = 119.0 nM) ncats.io
Serotonin 1a (5-HT1A) ReceptorAgonistpKi = 5.38 ncats.io
Platelet AggregationInhibitorIC50 = 0.86 mM ncats.io
Voltage-dependent Ca2+ channelsBlocker- wikipedia.orgnih.gov
K(ATP) channelsBlocker- wikipedia.orgchemicalbook.com

Signal Transduction Pathway Modulation

The interaction of canadine with its protein targets initiates changes in downstream signal transduction pathways. As an antagonist of the D2 dopamine receptor, which typically couples to Gi/o proteins, canadine can modulate pathways that are normally inhibited by dopamine, such as the adenylyl cyclase pathway. ncats.ionih.gov Conversely, its agonistic activity at 5-HT1A receptors would activate signaling cascades associated with this receptor. ncats.io

Direct evidence points to canadine's ability to influence key signaling molecules. It has been reported that canadine can promote the activation of the Akt signaling pathway. researchgate.net The PI3K/Akt pathway is a crucial regulator of numerous cellular processes. By blocking K(ATP) channels and inhibiting voltage-sensitive Ca2+ channels, canadine influences cellular excitability and neurotransmitter release, which are fundamental processes controlled by complex signaling networks. wikipedia.orgresearchgate.net

Enzyme Inhibition and Activation Profiles

Canadine's interactions with various enzymes have been characterized, revealing both inhibitory effects and its role as a substrate in biosynthetic pathways. A significant finding is that canadine causes time-dependent, quasi-irreversible inhibition of the cytochrome P450 enzyme CYP2C19. researchgate.net This inhibition is mediated via the formation of a metabolite intermediate complex (MIC). researchgate.net Additionally, some research has noted its ability to inhibit acetylcholinesterase. researchgate.net

Metabolically, (S)-canadine is a key intermediate in the biosynthesis of other prominent alkaloids. wikipedia.org It is the direct precursor to berberine, a conversion catalyzed by the enzyme (S)-tetrahydroprotoberberine oxidase. wikipedia.org It is also an intermediate in the complex biosynthesis of noscapine, which involves a series of enzymatic steps starting from (S)-reticuline, including the action of berberine bridge enzyme, (S)-scoulerine 9-O-methyltransferase, and (S)-canadine synthase (CYP719A21). wikipedia.org

EnzymeRole of CanadineType of InteractionSource
Cytochrome P450 2C19 (CYP2C19)InhibitorTime-dependent, quasi-irreversible researchgate.net
AcetylcholinesteraseInhibitor- researchgate.net
(S)-tetrahydroprotoberberine oxidaseSubstrate (Precursor to Berberine)Biosynthetic wikipedia.org
(S)-canadine synthase (CYP719A21)ProductBiosynthetic wikipedia.org

Cellular and Subcellular Localization of Canadine Effects

The effects of canadine have been observed in specific cell types and subcellular compartments. Its action as a blocker of K(ATP) channels has been specifically noted in midbrain dopamine neurons. chemicalbook.com Furthermore, its ability to block membrane K+ channels has been demonstrated in acutely dissociated CA1 neurons from the rat hippocampus. wikipedia.org

At the subcellular level, canadine has shown antioxidant activity, specifically by protecting microsomal lipids from peroxidation. researchgate.net This suggests a localized effect at the microsomal membrane, where it can counteract free radical-induced oxidative damage. researchgate.net In contrast to several other related alkaloids, canadine did not demonstrate cytotoxic effects in studies using rat hepatocytes, HepG2, and HeLa cell lines at the tested concentrations. nih.gov This lack of general cytotoxicity combined with its targeted effects underscores its specific molecular interactions. nih.gov

Structure Activity Relationships Sar of Canadine and Its Analogs

Impact of Structural Modifications on Pharmacological Efficacy

The pharmacological activities of canadine (B1168894) and its derivatives are highly dependent on their structural features. Canadine itself, in its natural (S)-configuration, is noted for its significant antioxidant properties and low cytotoxicity, a profile that distinguishes it from many related alkaloids. nih.govresearchgate.netwikipedia.org

Key structural elements that influence the biological activity of canadine analogs include:

Saturation of the Isoquinoline (B145761) Ring: Canadine possesses a saturated isoquinoline ring system, which results in a non-planar structure. This is a critical differentiator from alkaloids like berberine (B55584), which have a planar aromatic system. This lack of planarity in canadine is thought to be a primary reason for its low cytotoxicity, as it disrupts the molecule's ability to intercalate with DNA, a mechanism of action for many cytotoxic protoberberine alkaloids. nih.govresearchgate.net

Nitrogen Atom Configuration: Canadine has a tertiary amine. In contrast, related alkaloids with a quaternary nitrogen, such as berberine, often exhibit more potent biological activities, including cytotoxicity. nih.govresearchgate.net The quaternization of the nitrogen atom generally enhances the molecule's ability to interact with biological targets.

Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings of the canadine scaffold can significantly modulate its pharmacological effects. For instance, the presence and position of methoxy (B1213986) and methylenedioxy groups are known to be important for the activity of protoberberine alkaloids. researchgate.net Modifications at these positions can influence properties such as antioxidant potential and enzyme inhibition. For example, in a study on MCF-7 human breast cancer cells, canadine was found to downregulate the expression and activity of thymidylate synthase, an effect that contributes to its anticancer potential. researchgate.net

The following table summarizes the impact of key structural features on the pharmacological efficacy of canadine and related compounds.

Compound/FeatureKey Structural ModificationImpact on Pharmacological Efficacy
Canadine Saturated isoquinoline ring (non-planar), tertiary amineLow cytotoxicity, significant antioxidant activity. nih.govresearchgate.netwikipedia.org
Berberine Aromatic isoquinoline ring (planar), quaternary nitrogenHigh cytotoxicity, ability to intercalate with DNA. nih.govresearchgate.net
N-methylated Analogs Quaternization of the nitrogen atomGenerally leads to increased cytotoxicity in isoquinoline alkaloids. researchgate.net
Ring Substituents Alteration of methoxy or methylenedioxy groupsCan modulate antioxidant and enzyme inhibitory activities. researchgate.netnih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical determinant of the biological activity of many chiral drugs and natural products, as biological systems are themselves chiral. researchgate.netbiomedgrid.comsolubilityofthings.com In the case of canadine, the naturally occurring and biologically active form is the (S)-enantiomer. wikipedia.org The specific three-dimensional arrangement of atoms in (S)-canadine is crucial for its interaction with biological targets such as enzymes and receptors.

The importance of stereochemistry can be observed in several ways:

Differential Binding to Targets: One enantiomer may bind with high affinity to a specific biological target, while the other may bind with much lower affinity or not at all. This is because the spatial arrangement of functional groups in one enantiomer fits optimally into the binding site of the target molecule. For example, the (S)-enantiomer of canadine has been shown to block K(ATP) channels in dopamine (B1211576) neurons and stimulate myogenesis. wikipedia.org

Varied Pharmacological Effects: The two enantiomers of a chiral compound can have different, or even opposing, pharmacological effects. While (S)-canadine is known for its antioxidant and neuroprotective effects, the specific activities of (R)-canadine are not as well-documented, but it is expected that its biological profile would differ. wikipedia.orgnih.gov In a parallel example, the (+) isomer of the local anesthetic bupivacaine (B1668057) significantly prolongs atrioventricular conduction compared to the (-) isomer. nih.gov

Stereoselective Metabolism: The enzymes responsible for metabolizing drugs are often stereoselective, meaning they metabolize one enantiomer more rapidly than the other. This can lead to different pharmacokinetic profiles for each enantiomer. biomedgrid.com

The synthesis of specific chiral tetrahydroberberine (B1206132) alkaloids, including (S)-canadine, has become a significant focus in medicinal chemistry to ensure the production of the more biologically active enantiomer. nih.govresearchgate.netrsc.org This highlights the recognized importance of stereochemistry in the therapeutic potential of this class of compounds.

Comparative SAR with Related Isoquinoline Alkaloids (e.g., Berberine)

The structure-activity relationships of canadine are best understood when compared with other closely related isoquinoline alkaloids, particularly berberine and palmatine (B190311). These compounds share a similar protoberberine skeleton but have key structural differences that result in distinct pharmacological profiles. researchgate.netmdpi.com

Canadine vs. Berberine: The most striking comparison is between canadine and berberine. Berberine has a planar, aromatic structure and a quaternary nitrogen, which allows it to intercalate into DNA and exhibit strong cytotoxic and antimicrobial activities. nih.govresearchgate.net In contrast, canadine has a non-planar, saturated B-ring and a tertiary nitrogen. This structural difference prevents effective DNA intercalation, leading to significantly lower cytotoxicity. nih.govresearchgate.net However, the stereoelectronic properties of canadine make it a potent antioxidant, an activity less prominent in berberine. nih.gov

Canadine vs. Palmatine: Palmatine is structurally more similar to berberine, possessing a quaternary nitrogen and a planar aromatic system. mdpi.com Like berberine, it exhibits a range of biological activities, including cytotoxic effects. mdpi.com The primary structural difference between palmatine and berberine lies in their substitution patterns on the A and D rings. Palmatine has four methoxy groups, whereas berberine has two methoxy groups and a methylenedioxy group. mdpi.com This difference in substitution can affect their binding to various biological targets and their pharmacokinetic properties. nih.gov Canadine, lacking the quaternary nitrogen and planarity of palmatine, again shows a distinct profile with lower cytotoxicity and more pronounced antioxidant effects.

The table below provides a comparative overview of the structural and pharmacological features of canadine, berberine, and palmatine.

AlkaloidCore StructureNitrogenKey Pharmacological Activities
Canadine Tetrahydroprotoberberine (non-planar)TertiaryAntioxidant, low cytotoxicity, neuroprotective. nih.govwikipedia.orgnih.gov
Berberine Protoberberine (planar)QuaternaryCytotoxic, antimicrobial, anti-inflammatory. nih.govresearchgate.net
Palmatine Protoberberine (planar)QuaternaryCytotoxic, anti-inflammatory, neuroprotective. mdpi.com

Computational Approaches in SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for elucidating the SAR of canadine and its analogs. These approaches allow for the prediction of biological activity and the investigation of molecular interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Molecular docking studies have been instrumental in understanding the SAR of canadine. For example, a molecular modeling study comparing canadine and berberine concluded that the planar structure and quaternary nitrogen of berberine are key for its cytotoxic effects, which are absent in the non-planar canadine. nih.govresearchgate.net In another study, molecular docking was used to investigate the interaction of canadine with the enzyme thymidylate synthase, a target in cancer therapy. The results indicated that canadine could effectively bind to this enzyme, providing a molecular basis for its observed anticancer activity against MCF-7 breast cancer cells. researchgate.net Such studies are also used to explore the binding mechanisms of canadine analogs to antioxidant enzymes, helping to explain their free radical scavenging capabilities. koreascience.krnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known canadine analogs and their measured pharmacological effects, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. chemrxiv.org This allows for the rational design of more potent and selective canadine-based therapeutic agents. While specific QSAR studies focused solely on canadine analogs are not widely reported, the application of these methods to the broader class of isoquinoline alkaloids demonstrates their utility in this area. nih.gov

These computational approaches provide valuable insights that complement experimental findings, accelerating the process of drug discovery and lead optimization by prioritizing the synthesis of compounds with the highest predicted efficacy.

Synthetic Methodologies for Canadine and Its Derivatives

Total Synthesis Approaches

Total synthesis of protoberberine and tetrahydroberberine (B1206132) alkaloids, including Canadine (B1168894), has been a significant focus for synthetic chemists. Various strategies have been developed over the past few decades to achieve these structures more efficiently. researchgate.netrsc.org These methods often involve the construction of the tetracyclic core structure through different ring closure strategies. researchgate.netrsc.org

One approach to the total synthesis of (-)-Canadine, along with other tetrahydroprotoberberine alkaloids like (-)-rotundine, (-)-sinactine, and (-)-xylopinine, has been achieved through a concise three-step sequence starting from commercially available disubstituted phenylethylamine and disubstituted benzaldehyde (B42025) precursors. nih.govacs.orgacs.org A key strategy in this synthesis involves a cascade cyclization reaction followed by an enantioselective hydrogenation. nih.govacs.orgacs.org

Another synthetic strategy for (-)-Canadine involved the use of chiral sulfoxide (B87167) functionality to control the stereochemical outcome of an intramolecular addition of amides to chiral vinyl sulfoxides. clockss.org This method produced diastereomeric isoquinolines which could be transformed into alkaloids like (R)-carnegine and (R)-Canadine after separation and reductive desulfurization. clockss.org

Recent advances in total synthesis have explored electrocatalytic dehydrogenation oxidation for the preparation of berberine (B55584) and its homologues. Additionally, iridium-catalyzed asymmetric hydrogenation has been successfully employed to synthesize (-)-Canadine and its derivatives with high enantioselectivity. rsc.org

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. While general chemo-enzymatic approaches for synthesizing chiral compounds and alkaloids exist researchgate.netfrontiersin.orgresearchgate.netnih.gov, specific detailed strategies focusing solely on the chemo-enzymatic synthesis of Canadine itself are less extensively documented in the provided search results compared to total synthesis or biosynthesis. However, chemoenzymatic synthetic approaches toward relevant tetrahydroisoquinolines (THIQs), which are structural precursors to tetrahydroberberines like Canadine, often rely on enzymes such as Pictet-Spenglerases like norcoclaurine synthase (NCS). researchgate.net These enzymatic reactions typically utilize dopamine-related phenolic substrates. researchgate.net

Combinatorial Biosynthesis for Novel Analog Generation

Combinatorial biosynthesis is a technique that leverages the multi-unit nature of biosynthetic enzymes to modify the structure and production of secondary metabolites, including alkaloids. tandfonline.com This approach can be used to generate novel analogs of natural products. researchgate.netsciforum.net While the provided information discusses the application of combinatorial biosynthesis for generating derivatives of anticancer natural products and macrocyclic peptides researchgate.netsciforum.net, and the biosynthesis of benzylisoquinoline alkaloids (BIAs) in microorganisms acs.org, specific detailed research findings on the application of combinatorial biosynthesis solely for the generation of novel Canadine analogs are not explicitly detailed. However, the potential exists to apply these techniques to the benzylisoquinoline alkaloid pathway, of which Canadine is a part, to create structural diversity. acs.org The de novo synthesis of (S)-Canadine in E. coli has been achieved, demonstrating the potential of engineered microorganisms for BIA production. acs.org

Enantioselective Synthesis Techniques

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. For tetrahydroberberine alkaloids like Canadine, the chiral center at the C-14 position is a key stereogenic center. acs.org Various enantioselective techniques have been applied to the synthesis of isoquinoline (B145761) alkaloids. clockss.orgresearchgate.net

One successful strategy for the enantioselective synthesis of (-)-Canadine involves the use of iridium-catalyzed asymmetric hydrogenation as a key step to install the desired stereochemistry at the C-14 position. nih.govacs.orgacs.org This method allows for the concise asymmetric total synthesis of (-)-Canadine and other related tetrahydroprotoberberine alkaloids. nih.govacs.orgacs.org

Another approach explored the use of chiral auxiliaries in the Pictet-Spengler condensation, a common reaction in isoquinoline alkaloid synthesis, to create a stereogenic center at C-1. clockss.org Chiral auxiliaries can be incorporated into either the amine or aldehyde reactant. clockss.org Additionally, enantioselective reduction of 3,4-dihydroisoquinoline (B110456) intermediates following Bischler-Napieralski condensation has been explored. clockss.org

Analytical Techniques for Canadine Characterization and Quantification

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and analysis of canadine (B1168894). HPLC is frequently employed for the determination of alkaloid content in plant extracts, including canadine. nih.gov Reverse-phase HPLC methods with simple conditions utilizing mobile phases containing acetonitrile, water, and an acid (phosphoric acid or formic acid for MS compatibility) have been developed for canadine analysis. sielc.comsielc.com GC-MS has also been used to identify canadine in plant extracts. nih.govprimescholars.com

Enantioseparation Techniques

Given that canadine exists as enantiomers ((S)-(-)-canadine and (R)-(+)-canadine), techniques for their separation and determination of enantiomeric purity are important. researchgate.nettandfonline.com HPLC is a primary method for the enantioseparation of canadine. researchgate.nettandfonline.com This can be achieved using chiral columns, such as those with stationary phases consisting of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine, coupled with UV detection. researchgate.nettandfonline.comtandfonline.com Another approach involves using an achiral reverse-phase (C-18) column with polarimetric detection, which allows for the determination of enantiomeric purity without physical separation of the enantiomers. researchgate.nettandfonline.comtandfonline.com Capillary electrophoresis-mass spectrometry (CE-MS) has also been demonstrated for the enantioselective analysis of (RS)-tetrahydroberberine (canadine) in complex matrices like Corydalis Rhizoma extract, using cyclodextrins as chiral selectors. ubc.camdpi.com

Research findings on enantiomeric purity determination using HPLC include studies that found a sample of (±)-canadine contained 41.6% S-(-)-canadine and 58.4% R-(+)-canadine using a chiral column and photometric detection. researchgate.nettandfonline.comtandfonline.com

Interactive Table 1: HPLC Methods for Canadine Enantioseparation

Method TypeColumn TypeStationary PhaseDetection MethodWavelength/Detector PropertyDetection LimitLinear Range
Chiral HPLCChiral (e.g., Chirex-3019)(S)-tert-leucine and (S)-1-(α-naphthyl)ethylaminePhotometric (UV)235 nm0.3 µg0.4 to 2 µg
Achiral HPLC with PolarimetryReverse-phase (C-18)C-18Polarimetric830 nm (Diode-Laser)1.5 µg25-200 µg
Chiral HPLCChiral (e.g., cellulose (B213188) tris-phenylcarbamate)Cellulose tris-phenylcarbamateUVNot specified in detailNot specifiedNot specified
Chiral HPLCChiral (e.g., (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine)(S)-tert-leucine and (S)-1-(α-naphthyl)ethylamineUV235 nmNot specifiedNot specified

Detection Methods (e.g., UV, polarimetric, fluorimetric)

Various detection methods are coupled with chromatographic techniques for the analysis of canadine. UV detection is commonly used, particularly at wavelengths around 235 nm for chiral separations. researchgate.nettandfonline.comtandfonline.com Polarimetric detection is employed, often with achiral columns, to determine enantiomeric purity based on the optical activity of the enantiomers. researchgate.nettandfonline.comtandfonline.com Fluorimetric detection has also been used, for instance, to assess the presence of one enantiomer as an impurity in the other. researchgate.nettandfonline.comtandfonline.com Fluorescence detection generally offers high sensitivity and selectivity for fluorescent substances. jasco-global.comjasco-global.com

Spectroscopic Methods (e.g., NMR, MS)

Spectroscopic methods play a vital role in the characterization and identification of canadine. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, is a powerful tool for identifying and quantifying canadine in complex mixtures like plant extracts without the need for extensive purification. researchgate.netazom.comnih.govresearchgate.net Automated NMR analysis using spectral databases has been developed for the detection and quantification of key components like canadine in goldenseal extracts. researchgate.netazom.com Mass Spectrometry (MS), often coupled with chromatography (GC-MS, LC-MS, LC-MS/MS), is extensively used for the identification and structural elucidation of canadine and other alkaloids. nih.govprimescholars.comnih.govresearchgate.netresearchgate.net LC-MS/MS with multiple reaction monitoring (MRM) has been used for the quantitative analysis of compounds, including canadine, in plant extracts. nih.gov High-resolution mass spectrometry (HRMS) is also utilized for the detection of compounds in complex matrices. mdpi.com

Research using NMR has shown that canadine is present in goldenseal extracts, and its quantity can be determined. researchgate.netazom.comnih.gov For example, one study reported canadine content of 7.1 mg/g in goldenseal root powder using automated NMR. azom.com

Interactive Table 2: Spectroscopic Methods Applied to Canadine

TechniqueApplicationKey Findings/Capabilities
1D/2D NMRIdentification and Quantification in complex mixturesCan detect and quantify canadine without extensive purification; automated analysis possible. researchgate.netazom.comnih.govresearchgate.net
GC-MSIdentification in plant extractsUsed to identify canadine and other non-alkaloid constituents. nih.govprimescholars.com
LC-MS/MSIdentification and QuantificationUsed for qualitative and quantitative analysis, including in plant extracts. nih.govresearchgate.net
LC-MSIdentification of alkaloid componentsUsed to identify alkaloid components in plant extracts. nih.gov
CE-MSEnantioselective analysisUsed for simultaneous enantioselective analysis in complex matrices. ubc.camdpi.com

Validation of Analytical Methods for Biological Matrices

The validation of analytical methods is crucial to ensure their reliability, accuracy, and reproducibility, particularly when analyzing compounds like canadine in biological matrices such as blood, plasma, urine, or tissues. mdpi.comlabmanager.com Bioanalytical method validation confirms that a procedure is suitable for its intended purpose of measuring drug or metabolite concentrations in biological samples. labmanager.com This process is essential for regulatory compliance and scientific credibility in pharmaceutical development and clinical studies. labmanager.com

Validation studies typically include the determination of parameters such as specificity, selectivity, precision (repeatability, intermediate precision, and reproducibility), linearity, accuracy, recovery, limits of detection (LOD) and quantification (LOQ), range, and robustness. mdpi.comlabmanager.comcal-laboratories.com For analysis in biological matrices, aspects like matrix effects and incurred sample reanalysis (ISR) are also important considerations. mdpi.comlabmanager.com While specific detailed validation data for canadine in biological matrices were not extensively found in the search results, the general principles and common techniques for bioanalytical method validation, such as using HPLC and LC-MS/MS, are applicable. mdpi.comlabmanager.com

Toxicity and Safety Profiles of Canadine

In Vitro Cytotoxicity Assessment in Various Cell Lines

The evaluation of a compound's direct toxic effect on cells, or cytotoxicity, is a fundamental step in toxicological screening. Studies on canadine (B1168894) have shown that it possesses a low cytotoxic profile across several tested cell lines.

In a comparative study, the cytotoxic effects of canadine and three other alkaloids—berberine (B55584), anonaine, and antioquine—were assessed in a primary culture of rat hepatocytes as well as in two human cancer cell lines, HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer). The results indicated that while berberine, anonaine, and antioquine exerted a significant cytotoxic effect, canadine did not show any cytotoxicity at the concentrations tested. nih.gov This low-toxic effect is considered a promising characteristic of the alkaloid. nih.govresearchgate.net

Interactive Table: In Vitro Cytotoxicity of Canadine

Cell LineOrganismCell TypeResultCitation
Rat HepatocytesRatPrimary Liver CellsNo cytotoxic effect observed nih.gov
HepG2HumanLiver CarcinomaNo cytotoxic effect observed nih.gov
HeLaHumanCervical CancerNo cytotoxic effect observed nih.gov

Cellular and Molecular Mechanisms of Toxicity (or lack thereof)

Research into the molecular basis for canadine's low toxicity points towards its chemical structure and its potent antioxidant properties. Unlike the structurally similar alkaloid berberine, which is known to be cytotoxic, canadine has saturated double bonds in its isoquinoline (B145761) ring. nih.gov Molecular modeling studies suggest that the planar, polycyclic aromatic structure and the quaternary nitrogen of berberine are key to its cytotoxic action, features that are altered in canadine's structure. nih.gov

The primary mechanism associated with canadine's safety profile is its significant antioxidant activity. nih.govresearchgate.net It has been shown to protect microsomal lipids from peroxidation, a key process in cell damage triggered by free radicals. researchgate.net Canadine demonstrated a strong antioxidant capacity against oxidative stress induced by tert-butylhydroperoxide, a model agent for inducing the formation of reactive oxygen species (ROS). researchgate.net The stereoelectronic characteristics of canadine have been found to be similar to those of the well-known antioxidant alpha-tocopherol (B171835) and its water-soluble analog, trolox. nih.gov This ability to counteract oxidative injury contributes to its lack of demonstrable cytotoxic effects. wikipedia.org

Other reported in vitro activities of canadine include the blocking of K(ATP) channels in dopamine (B1211576) neurons and the inhibition of voltage-dependent calcium channels, although this latter effect is significantly weaker than that of verapamil. wikipedia.org However, these actions have not been directly linked to a toxic mechanism in the available literature.

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which can lead to carcinogenesis. Standard assays to evaluate this potential include the bacterial reverse mutation test (Ames test) and the micronucleus test, which detects chromosomal damage. wikipedia.orgyoutube.comnih.gov

Despite the importance of this data for a comprehensive safety assessment, a review of the available scientific literature reveals a lack of specific studies investigating the genotoxic or mutagenic potential of canadine. No data from Ames tests, micronucleus assays, or other chromosomal aberration studies specifically for canadine could be identified.

Immunological Considerations

The interaction of chemical compounds with the immune system is a critical aspect of their safety profile. Such interactions can lead to immunomodulation, which may be either immunosuppressive or immunostimulatory. Some natural alkaloids, such as berberine and its derivatives, have been noted for their immunomodulatory and anti-inflammatory properties. researchgate.net

Emerging Research Avenues and Future Directions

Translational Research Prospects

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings for the benefit of patients. tfri.cathefutureeconomy.ca For Canadine (B1168894), translational research prospects involve moving findings from in vitro and in vivo studies towards potential clinical applications. While specific clinical trials for Canadine were not extensively detailed in the search results, the investigation of its effects in various disease models, such as cervical cancer and functional dyspepsia, indicates a trajectory towards translational studies. nih.govncats.io The potential for Canadine to influence targets relevant to conditions like Alzheimer's disease, based on studies of related Corydalis cava alkaloids, also highlights a possible area for translational research. csic.es The broader landscape of translational research in Canada is receiving increased attention and investment, particularly in areas like biotherapeutics and cancer, which could potentially support future studies on natural compounds like Canadine. tfri.cathefutureeconomy.caresearchmoneyinc.com

Exploration of Novel Therapeutic Applications

Research is actively exploring new therapeutic uses for Canadine, building on its observed biological activities. Studies have indicated its potential in several areas:

Antimicrobial Properties: Canadine and its isomers may exhibit activity against various pathogens. ontosight.ai Its lipophilicity is suggested to aid its penetration of bacterial membranes, making it a candidate for further antibacterial research. benchchem.com

Anti-inflammatory Effects: Some investigations propose that Canadine and related compounds possess anti-inflammatory properties. ontosight.ai

Antioxidant Capabilities: The antioxidant activity of (S)-canadine has been a subject of research, with studies indicating it can protect microsomal lipids from peroxidation. ontosight.airesearchgate.net Compared to other berberines, Canadine has demonstrated enhanced antioxidative properties with decreased cytotoxicity. researchgate.net

Anticancer Properties: Research suggests Canadine exhibits cytotoxic effects against certain cancer cell lines. benchchem.com In vitro studies have shown it can induce apoptosis in human epidermoid carcinoma cells. benchchem.com Furthermore, recent research indicates Canadine can inhibit epithelial mesenchymal transformation (EMT) in HPV-negative cervical cancer cells by affecting MAGEA3 transcription. nih.gov

Cardiovascular Effects: Canadine has been noted for its effects on calcium channel activity and its ability to influence smooth muscle contraction, underpinning potential roles in supporting cardiovascular health. biosynth.com It has also been described as a calcium channel blocker, leading to vascular muscle relaxation and antihypertensive effects, and a potassium channel blocker with potential neuroprotective effects related to Parkinson's disease. benchchem.com It is also a potent inhibitor of platelet aggregation in vitro and in vivo, suggesting potential as an antithrombotic drug. ncats.io

Gastrointestinal Effects: Canadine, also known as tetrahydroberberine (B1206132) (THB), has shown potential for treating functional dyspepsia due to its D2 receptor antagonist and 5-HT1A receptor agonist properties, which can enhance gastrointestinal motor function. ncats.io

Future research will likely continue to investigate these areas, potentially exploring other therapeutic targets and conditions where these properties could be beneficial.

Advanced Synthetic Biology for Sustainable Production

The sustainable production of natural alkaloids like Canadine is an important research avenue. Synthetic biology offers innovative approaches to produce complex natural compounds, including benzylisoquinoline alkaloids (BIAs) like (S)-canadine, in microbial hosts. nih.govacs.org Recent research has focused on designing and optimizing the biosynthetic pathway of (S)-canadine in Escherichia coli. acs.orgacs.org By addressing challenges such as rate-limiting reactions and inefficient enzyme expression through techniques like genome editing, enzyme screening, rational design, and protein assembly, researchers have achieved significant production titers. acs.orgacs.org One study reported a de novo synthesis of (S)-canadine in E. coli with a titer of 165.74 mg/L from glucose, which was noted as the highest reported yield at the time. acs.orgacs.org This demonstrates the potential of synthetic biology to provide a sustainable and efficient method for large-scale biomanufacturing of Canadine and other BIAs. acs.org

Here is a data table illustrating the production of (S)-Canadine in E. coli using synthetic biology:

Host OrganismProduction MethodHighest Titer (mg/L)Reference
E. coliOptimized de novo biosynthesis pathway (genome editing, enzyme screening, etc.)165.74 acs.orgacs.org

In-depth Mechanistic Studies at the Molecular Level

Understanding the precise molecular mechanisms by which Canadine exerts its effects is crucial for its development as a therapeutic agent. In-depth mechanistic studies at the molecular level aim to elucidate the interactions of Canadine with specific biological targets, pathways, and cellular processes. Research has begun to uncover some of these mechanisms, such as its interaction with calcium and potassium channels, its antioxidant pathways, and its influence on MAGEA3 transcription in cancer cells. biosynth.comnih.govbenchchem.comresearchgate.net

Future studies will likely employ advanced molecular and cellular biology techniques to:

Identify and validate additional molecular targets of Canadine.

Map the downstream signaling pathways affected by Canadine binding.

Investigate the structure-activity relationships that govern Canadine's interactions with its targets.

Explore how Canadine's stereochemistry (e.g., (S)- vs. (R)-isomers) influences its molecular interactions and biological outcomes. ontosight.ainih.gov

Utilize multi-omics approaches to gain a holistic understanding of Canadine's effects on biological systems at the genomic, proteomic, and metabolomic levels. nih.gov

Such detailed mechanistic insights are vital for rational drug design, predicting potential off-target effects, and optimizing therapeutic strategies.

Application of Cheminformatics and AI in Canadine Research

Cheminformatics and Artificial Intelligence (AI) are increasingly powerful tools in drug discovery and chemical research, offering capabilities for analyzing large datasets, predicting properties, and identifying potential candidates. u-strasbg.fracs.org The application of cheminformatics and AI in Canadine research can accelerate the understanding and development of this compound.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Using cheminformatics to build models that relate the chemical structure of Canadine and its analogs to their biological activities, helping to design more potent or selective compounds. acs.org

Virtual Screening: Utilizing AI algorithms to screen large databases of chemical compounds to identify novel molecules with similar properties or predicted activity profiles to Canadine.

Target Identification and Prediction: Applying AI to biological data to predict potential protein targets or pathways that Canadine might interact with, guiding experimental validation. acs.org

Synthesis Planning: Using AI-driven tools to design efficient synthetic routes for Canadine or its derivatives.

Data Analysis and Integration: Employing cheminformatics and AI to analyze complex biological and chemical datasets generated from Canadine research, such as high-throughput screening data or omics data. nih.govcanaims.ca

The increasing availability of chemical and biological data, coupled with advancements in AI algorithms and computing power, makes these approaches highly relevant for advancing Canadine research. u-strasbg.fracs.org Canadian initiatives in AI and data science, including those focused on health and life sciences, could potentially support the application of these technologies to natural product research like Canadine. canaims.cacanada.cacerc.gc.cascience.gc.caborealisdata.caclsa-elcv.cacarl-abrc.camonster.casenecapolytechnic.ca

Q & A

Q. What analytical methods are recommended for quantifying (S)-Canadine in plant extracts or microbial cultures?

Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to Canadine’s aromatic structure (λ_max ~ 280 nm). Ensure calibration with pure standards and validate via spiked recovery experiments .
  • LC-MS/MS enhances specificity for distinguishing Canadine from structurally similar alkaloids (e.g., tetrahydroberberine). Use a C18 column and positive ionization mode with MRM transitions (e.g., m/z 340 → 176) .
  • Chiral Chromatography is critical for verifying stereochemical purity, as (S)-Canadine’s activity differs from its enantiomer. Use a Chiralpak® AD-H column with hexane:isopropanol mobile phase .

Table 1 : Comparison of Analytical Methods for Canadine

MethodDetection LimitAdvantagesLimitations
HPLC-UV0.1 µg/mLCost-effective, high throughputLow specificity for isomers
LC-MS/MS0.01 µg/mLHigh sensitivity, structural confirmationExpensive instrumentation
Chiral HPLC0.5 µg/mLEnantiomeric resolutionRequires specialized columns

Q. How can researchers confirm the insecticidal activity of Canadine in experimental models?

Methodological Answer :

  • Dietary Assays : For larval toxicity (e.g., Drosophila melanogaster), incorporate Canadine into artificial diets at varying concentrations (0.1–10 µmol/mL). Monitor mortality rates over 72 hours and calculate LC₅₀ using probit analysis .
  • Topical Application : For adult insects, dissolve Canadine in acetone and apply dorsally (e.g., 0.1–5 µg/insect). Include solvent-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. What strategies overcome feedback inhibition in microbial (S)-Canadine biosynthesis?

Methodological Answer :

  • Tyramine Pathway Optimization : Overexpress HpaBC-D11 (a mutant 4-hydroxyphenylacetate 3-monooxygenase) and DeoD (purine-nucleoside phosphorylase) to redirect metabolic flux away from tyramine accumulation, increasing dopamine availability for (S)-reticuline synthesis .
  • Enzyme Engineering : Use semirational design (e.g., site-saturation mutagenesis) on rate-limiting enzymes like berberine bridge enzyme (BBE) and canadine synthase (CAS). Protein scaffolding (e.g., synthetic complexes with GRM domains) enhances co-localization and catalytic efficiency .

Table 2 : Key Steps in E. coli Canadine Biosynthesis Optimization

StepInterventionOutcomeYield Improvement
1Overexpression of HpaBC-D11/DeoDReduced tyramine inhibition92× reticuline
2BBE and CAS scaffoldingFunctional enzyme colocalization165.74 mg/L

Q. How can conflicting cytotoxicity data for Canadine across cell lines be resolved?

Methodological Answer :

  • Cell-Specific Profiling : Compare RET proto-oncogene expression levels in cell lines (e.g., HEK293 vs. TT cells). Canadine selectively represses RET in medullary thyroid carcinoma (TT cells) but shows minimal activity in non-RET-expressing lines .
  • Mechanistic Validation : Conduct thermal shift assays (e.g., DSF) to confirm Canadine-RET binding. A >5°C ΔTₘ indicates strong target engagement .
  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to model potency (IC₅₀) and efficacy (Emax) differences, accounting for cell permeability and metabolic variability .

Q. What experimental designs are recommended for studying Canadine’s role in alkaloid biosynthesis pathways?

Methodological Answer :

  • Isotopic Labeling : Feed ¹³C-tyrosine to H. canadensis cell cultures and track incorporation into Canadine via NMR or high-resolution MS. This confirms precursor-product relationships .
  • Gene Knockout Models : Use CRISPR/Cas9 to silence canadine synthase (CAS) in opium poppy. Compare alkaloid profiles (e.g., berberine, noscapine) between wild-type and mutants .

Guidelines for Methodological Rigor

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental reproducibility and contextual factors (e.g., cell line selection, assay conditions) .
  • Experimental Reporting : Follow Beilstein Journal guidelines for detailed method descriptions, including instrument parameters, statistical models, and raw data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.